molecular formula C13H24N2O4 B3392652 (2R)-2-amino-3-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}propanoic acid CAS No. 1217644-86-4

(2R)-2-amino-3-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}propanoic acid

Cat. No.: B3392652
CAS No.: 1217644-86-4
M. Wt: 272.34 g/mol
InChI Key: JLCGFHQWQKGPIV-SNVBAGLBSA-N
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Description

(2R)-2-Amino-3-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}propanoic acid is a chiral amino acid derivative featuring a tert-butoxycarbonyl (Boc)-protected piperidin-4-yl group at the β-position of the propanoic acid backbone. Its molecular formula is C₁₃H₂₄N₂O₄, with a molecular weight of 272.34 g/mol (CAS: 1255666-24-0) . The Boc group serves as a protective moiety for the piperidine nitrogen, enhancing stability during synthetic processes while allowing for controlled deprotection in subsequent reactions.

Properties

IUPAC Name

(2R)-2-amino-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O4/c1-13(2,3)19-12(18)15-6-4-9(5-7-15)8-10(14)11(16)17/h9-10H,4-8,14H2,1-3H3,(H,16,17)/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLCGFHQWQKGPIV-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C[C@H](C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217644-86-4
Record name (R)-4-(2-Amino-2-carboxyethyl)piperidine-1-carboxylic acid tert-butyl ester
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-amino-3-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}propanoic acid typically involves the protection of the piperidine nitrogen with a Boc group, followed by the introduction of the amino acid side chain. One common method involves the reaction of piperidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to form the Boc-protected piperidine. This intermediate is then coupled with an appropriate amino acid derivative under peptide coupling conditions using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The choice of solvents, reagents, and reaction conditions are carefully controlled to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-amino-3-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under mild conditions to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the piperidine ring or the amino acid side chain.

    Substitution: Nucleophilic substitution reactions can be employed to replace the Boc group with other protecting groups or functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deprotected amines or modified piperidine rings.

Scientific Research Applications

Peptide Synthesis

Boc-piperidine amino acid is extensively used in solid-phase peptide synthesis (SPPS). The tert-butoxycarbonyl (Boc) protecting group provides stability during the synthesis process and can be easily removed under mild acidic conditions, allowing for the formation of peptides with specific sequences. This application is crucial in developing peptide-based therapeutics and vaccines.

Drug Development

The compound serves as a precursor for various pharmaceuticals. Its ability to mimic natural amino acids makes it suitable for designing drugs that target specific biological pathways. Research has shown that derivatives of Boc-piperidine amino acid can exhibit enhanced biological activity, making them potential candidates for treating conditions such as cancer and neurological disorders .

Bioconjugation

(2R)-2-amino-3-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}propanoic acid can be used in bioconjugation processes, where it helps attach therapeutic agents to biomolecules. This technique is valuable in creating targeted drug delivery systems, improving the efficacy of treatments while minimizing side effects .

Case Studies

StudyApplicationFindings
Peptide Vaccine Development Utilized in synthesizing peptide vaccines targeting specific cancers.Demonstrated enhanced immune response compared to standard peptides .
Neuroprotective Agents Investigated as a building block for neuroprotective compounds.Showed promising results in reducing neuronal apoptosis in vitro .
Anticancer Drug Synthesis Used in developing novel anticancer agents through combinatorial chemistry.Resulted in compounds with significantly improved selectivity and potency against tumor cells .

Mechanism of Action

The mechanism of action of (2R)-2-amino-3-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}propanoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The Boc group can be selectively removed under acidic conditions, revealing the free amine, which can then participate in further biochemical reactions. The piperidine ring can interact with various molecular targets, influencing pathways involved in cellular signaling and metabolism .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with five analogs, emphasizing substituent effects, physicochemical properties, and biological relevance.

Substituent Variations on the Piperidine Nitrogen

  • Target Compound : Boc protection on the piperidine nitrogen provides steric shielding and prevents undesired interactions during synthesis. The Boc group is hydrolyzable under acidic conditions, enabling selective amine deprotection .
  • Methyl-Substituted Analog (CID 21935337): Replacing the Boc group with a methyl group (C₁₄H₂₆N₂O₄, MW 286.37) increases hydrophobicity (logP ≈ 1.2 vs. 0.8 for the target) but eliminates the possibility of deprotection, making it unsuitable for prodrug applications .
  • However, this modification enhances solubility in organic solvents .

Piperidine Ring Modifications

  • Phenyl-Substituted Analog (CAS 1173673-71-6): A phenyl group at the piperidine 4-position (C₂₀H₂₇N₃O₅, MW 376.46) introduces aromaticity, enabling π-π interactions with hydrophobic enzyme pockets. This analog may exhibit improved affinity for targets like focal adhesion kinase (FAK) compared to the unsubstituted piperidine in the target compound .
  • Dinitrophenylimidazolyl Analog (CAS 1330286-54-8): The 2,4-dinitrophenylimidazolyl substituent (C₂₀H₂₇N₅O₉, MW 481.46) adds electron-withdrawing nitro groups, increasing electrophilicity. This compound is likely used in photoaffinity labeling or as a covalent inhibitor .

Backbone and Functional Group Alterations

  • Phosphonooxyphenyl Analog (PTR, ): Replacing the piperidinyl group with a 4-phosphonooxyphenyl moiety (C₉H₁₂NO₆P, MW 261.17) drastically enhances aqueous solubility due to the polar phosphate group. This modification is advantageous for targeting extracellular domains of receptors .

Data Table: Structural and Functional Comparison

Compound Name CAS/CID Molecular Formula Molecular Weight Key Substituents Solubility (LogP) Notable Applications
(2R)-2-Amino-3-{1-[(Boc)piperidin-4-yl]propanoic acid (Target) 1255666-24-0 C₁₃H₂₄N₂O₄ 272.34 Boc-protected piperidinyl 0.8 (estimated) Peptidomimetics, kinase inhibitors
2-((Boc)amino)-3-(1-methylpiperidin-4-yl)propanoic acid 21935337 C₁₄H₂₆N₂O₄ 286.37 Methyl on piperidine N 1.2 Stable amine analogs
2-((Boc)amino)-3-(1-Boc-piperidin-4-yl)propanoic acid 1219406-23-1 C₁₈H₃₂N₂O₆ 372.46 Double Boc groups 1.5 Organic-phase synthesis
(2R)-2-[[1-Boc-4-phenylpiperidine-4-carbonyl]amino]propanoic acid 1173673-71-6 C₂₀H₂₇N₃O₅ 376.46 Piperidine with phenyl, carbonyl 2.0 Kinase inhibition
(2R)-3-[1-(2,4-Dinitrophenyl)imidazol-4-yl]-2-Boc-amino propanoic acid 1330286-54-8 C₂₀H₂₇N₅O₉ 481.46 Dinitrophenylimidazolyl 2.8 Covalent labeling
(2S)-2-Amino-3-(4-phosphonooxyphenyl)propanoic acid (PTR) - C₉H₁₂NO₆P 261.17 Phosphonooxyphenyl -1.5 Extracellular targeting

Research Findings and Implications

  • Synthetic Accessibility : The target compound is synthesized via hydrolysis of its ethyl ester precursor under basic conditions (), a straightforward method compared to the multi-step protection required for the double-Boc analog .
  • Biological Activity : Boc deprotection in vivo releases the primary amine, making the target compound a versatile intermediate for prodrugs. In contrast, the methylated analog (CID 21935337) lacks this utility .
  • Solubility-Bioavailability Trade-offs: The phosphonooxyphenyl analog (PTR) excels in aqueous environments, while the dinitrophenylimidazolyl derivative (CAS 1330286-54-8) is better suited for covalent binding studies .

Biological Activity

(2R)-2-amino-3-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}propanoic acid, commonly referred to as Boc-protected piperidine amino acid, is a compound of significant interest in both organic chemistry and biological applications. Its unique structure, which includes a piperidine ring and a tert-butoxycarbonyl (Boc) protecting group, allows it to serve as an important intermediate in the synthesis of various biologically active molecules.

  • Molecular Formula : C₁₃H₂₄N₂O₄
  • Molecular Weight : 272.35 g/mol
  • CAS Number : 1217644-86-4
  • Purity : ≥ 97%

Synthesis

The synthesis of (2R)-2-amino-3-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}propanoic acid typically involves:

  • Protection of the Piperidine Nitrogen : Using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine.
  • Coupling with Amino Acid Derivatives : Employing reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate peptide coupling .

The biological activity of (2R)-2-amino-3-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}propanoic acid is primarily attributed to its ability to interact with various enzymes and receptors. The Boc group can be selectively removed under acidic conditions, exposing the free amine, which can participate in further biochemical reactions. The piperidine ring enhances its interaction with molecular targets, influencing pathways involved in cellular signaling and metabolism .

Applications in Research and Medicine

  • Peptide Synthesis : It serves as a building block for synthesizing peptides and peptidomimetics, which are crucial for studying protein-protein interactions .
  • Drug Development : Investigated for potential therapeutic properties, particularly as a precursor for drug candidates targeting various diseases .
  • Biological Assays : Used in high-throughput screening assays to evaluate biological activities against specific targets .

Case Studies and Findings

Several studies have highlighted the compound's potential:

  • A study demonstrated that derivatives of piperidine compounds exhibit significant anti-tubulin activity, indicating their potential use in cancer therapy .
  • Research into the structural analogs of (2R)-2-amino-3-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}propanoic acid revealed varying degrees of biological activity based on stereochemistry, which is critical for optimizing drug design .

Comparative Analysis

PropertyValue
Molecular Weight272.35 g/mol
LogP-1.37
Hydrogen Bond Acceptors4
Hydrogen Bond Donors2
Rotatable Bonds5
Polar Surface Area93 Å

Q & A

Q. How can the stereochemical integrity of (2R)-2-amino-3-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}propanoic acid be preserved during synthesis?

  • Methodological Answer: To maintain the (2R)-configuration, use chiral coupling agents like DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) under inert atmospheres. Reaction temperatures should be controlled between 40–100°C to minimize racemization. Chiral HPLC or polarimetry can monitor enantiomeric purity post-synthesis .

Q. What purification techniques are effective for isolating this compound from complex reaction mixtures?

  • Methodological Answer: After synthesis, employ silica gel column chromatography with gradients of ethyl acetate/hexane for initial separation. Recrystallization in tert-butyl alcohol or acetonitrile improves purity. Final purity (>95%) can be confirmed via reverse-phase HPLC using C18 columns .

Q. How should researchers handle the tert-butoxycarbonyl (Boc) group to prevent premature deprotection?

  • Methodological Answer: Avoid acidic conditions (pH < 3) and elevated temperatures (>50°C). Store the compound in anhydrous environments at -20°C with desiccants. Use inert solvents like DMF or DCM during reactions to stabilize the Boc group .

Advanced Research Questions

Q. What analytical strategies resolve discrepancies in NMR or mass spectrometry (MS) data for structural confirmation?

  • Methodological Answer: Perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to assign stereochemistry and verify piperidine ring substitution patterns. High-resolution MS (HRMS) with electrospray ionization (ESI) ensures accurate molecular weight determination. Cross-reference with Boc-protected analogs (e.g., 4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylic acid) to validate spectral assignments .

Q. How can stability studies under varying pH and temperature conditions inform experimental design?

  • Methodological Answer: Conduct accelerated degradation studies at pH 2–10 and 25–60°C. Monitor Boc deprotection via LC-MS and quantify degradation products. Stability data guide solvent selection (e.g., neutral buffers for biological assays) and storage protocols (e.g., lyophilization for long-term preservation) .

Q. What synthetic routes optimize yield in multi-step reactions involving palladium catalysts?

  • Methodological Answer: For Suzuki-Miyaura couplings, use palladium(II) acetate with tert-butyl XPhos ligand and cesium carbonate as a base in tert-butyl alcohol. Optimize reaction times (5–17 hours) and inert gas purging to minimize side reactions. Post-catalysis, isolate intermediates via aqueous extraction and silica gel chromatography .

Q. How can structure-activity relationship (SAR) studies leverage derivatives of this compound?

  • Methodological Answer: Synthesize analogs by modifying the piperidine ring (e.g., fluorination at C4) or replacing the Boc group with alternative carbamates. Screen derivatives in vitro for target binding (e.g., enzyme inhibition assays) and correlate substituent effects with activity using molecular docking or QSAR models .

Data Contradiction & Reproducibility

Q. How to address inconsistencies in reported reaction yields for similar Boc-protected compounds?

  • Methodological Answer: Variability often arises from trace moisture or oxygen in solvents. Standardize anhydrous conditions using molecular sieves and Schlenk techniques. Replicate protocols with rigorous temperature control and reagent stoichiometry (e.g., 1.5–2.0 eq. of DCC for amide couplings). Document batch-specific yields and characterize impurities via LC-MS .

Q. What computational tools validate the stereoelectronic effects of the Boc group on molecular conformation?

  • Methodological Answer: Use density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model the Boc group’s steric and electronic contributions. Compare optimized geometries with X-ray crystallography data from analogs like (R)-2-((tert-butoxycarbonyl)amino)-3-(4-(trifluoromethyl)phenyl)propanoic acid to identify conformational biases .

Safety & Compliance

Q. What safety protocols are critical when handling tert-butoxycarbonyl derivatives in scale-up reactions?

  • Methodological Answer:
    Use explosion-proof fume hoods and static-free equipment to mitigate flammability risks (flash point: ~200°C). Wear NFPA-compliant PPE (gloves, goggles) to prevent skin/eye contact. Dispose of waste via neutralization with bicarbonate before incineration. Adhere to GHS guidelines (H302, H315, H319) for labeling and storage .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
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(2R)-2-amino-3-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}propanoic acid
Reactant of Route 2
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(2R)-2-amino-3-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}propanoic acid

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